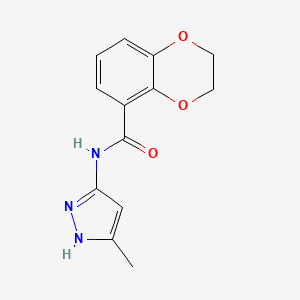![molecular formula C13H19N5 B7577262 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been found to have interesting biochemical and physiological effects.
Scientific Research Applications
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been found to have potent antiviral and anticancer properties. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or viruses. It may also have an effect on the immune system, helping to boost the body's natural defenses against disease.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a number of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of a variety of conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent activity against cancer cells and viruses. This makes it a useful tool for researchers studying these diseases. However, there are also some limitations to its use, such as the fact that it is a complex compound that can be difficult to synthesize and purify.
Future Directions
There are many potential future directions for research on 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One area of interest is in the development of new anticancer drugs based on this compound. Another potential direction is in the study of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, researchers may investigate the compound's potential as an analgesic or anti-inflammatory agent, or its use in the treatment of viral infections such as COVID-19.
Conclusion
In conclusion, 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex compound that has been the subject of scientific research due to its potential applications in various fields. Its potent activity against cancer cells and viruses makes it a useful tool for researchers studying these diseases, and its potential as an analgesic or anti-inflammatory agent, or its use in the treatment of viral infections, makes it an area of interest for future research. However, more research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Synthesis Methods
The synthesis of 5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 1-methylcyclopentylmethylamine in the presence of a suitable catalyst. The resulting product is then treated with a reducing agent to obtain the final compound.
properties
IUPAC Name |
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-10-7-11(18-12(17-10)15-9-16-18)14-8-13(2)5-3-4-6-13/h7,9,14H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZAJSAELCNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3(CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid](/img/structure/B7577197.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)

![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)